An In-depth Technical Guide to 3-Bromo-4-methylbenzohydrazide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-Bromo-4-methylbenzohydrazide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 3-Bromo-4-methylbenzohydrazide, a substituted benzohydrazide with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis and characterization, grounded in authoritative chemical principles.
Core Molecular Identity
3-Bromo-4-methylbenzohydrazide is an aromatic hydrazide characterized by a benzene ring substituted with a bromine atom, a methyl group, and a hydrazide functional group.
Chemical Structure and Formula
The structural formula of 3-Bromo-4-methylbenzohydrazide is C₈H₉BrN₂O.[1][2][3] Its structure is defined by a benzoyl group attached to a hydrazine moiety, with the benzene ring substituted at the 3- and 4-positions with a bromine atom and a methyl group, respectively.
| Identifier | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | [1][2][3] |
| Molecular Weight | 229.08 g/mol | [2] |
| IUPAC Name | 3-bromo-4-methylbenzohydrazide | |
| CAS Number | 515143-79-0 | [2] |
| SMILES | CC1=C(C=C(C=C1)C(=O)NN)Br | [1] |
Diagram 1: Chemical Structure of 3-Bromo-4-methylbenzohydrazide
A 2D representation of the molecular structure of 3-Bromo-4-methylbenzohydrazide.
Synthesis and Manufacturing
The synthesis of 3-Bromo-4-methylbenzohydrazide is typically achieved through a two-step process, starting from the commercially available 3-Bromo-4-methylbenzoic acid. The causality behind this experimental choice lies in the stability of the carboxylic acid and the well-established reactivity of its derivatives.
Step 1: Esterification of 3-Bromo-4-methylbenzoic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester, Methyl 3-bromo-4-methylbenzoate. This is a standard procedure in organic synthesis to create a more reactive intermediate for the subsequent reaction with hydrazine.
Experimental Protocol: Fischer Esterification (Representative)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 3-bromo-4-methylbenzoate. Further purification can be achieved by column chromatography on silica gel.
Step 2: Hydrazinolysis of Methyl 3-bromo-4-methylbenzoate
The second step is the conversion of the methyl ester to the target benzohydrazide. This is achieved through nucleophilic acyl substitution where hydrazine acts as the nucleophile.
Experimental Protocol: Hydrazinolysis (Representative)
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Reaction Setup: Dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in ethanol in a round-bottom flask.
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Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.
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Reaction: Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.
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Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
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Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to obtain 3-Bromo-4-methylbenzohydrazide.
Diagram 2: Synthetic Workflow
A simplified workflow for the synthesis of 3-Bromo-4-methylbenzohydrazide.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available. Expected to be a solid at room temperature. |
| Solubility | Expected to be sparingly soluble in water, more soluble in polar organic solvents like ethanol, methanol, and DMSO. |
| XlogP | 1.5 |
Predicted Spectroscopic Data
3.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for confirming the structure. The expected signals for 3-Bromo-4-methylbenzohydrazide in a solvent like DMSO-d₆ are:
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Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). A singlet for the proton at the 2-position, and two doublets for the protons at the 5- and 6-positions.
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-NH-NH₂ Protons: Two broad singlets for the hydrazide protons, which are exchangeable with D₂O. The -NH- proton is typically downfield (δ ~9.5-10.5 ppm) and the -NH₂ protons are more upfield (δ ~4.5-5.5 ppm).
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Methyl Protons: A singlet around δ 2.3-2.5 ppm corresponding to the three protons of the methyl group.
3.2.2. FT-IR Spectroscopy (Predicted)
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H Stretch | Hydrazide (-NH₂) |
| 3150-3250 | N-H Stretch | Hydrazide (-NH-) |
| 1640-1680 | C=O Stretch (Amide I) | Carbonyl |
| 1580-1620 | N-H Bend (Amide II) | Hydrazide |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1100 | C-N Stretch | |
| 550-650 | C-Br Stretch |
3.2.3. Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak: Expect to see a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The peaks would be at m/z 228 and 230.
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Key Fragments: Common fragmentation pathways for benzohydrazides include the loss of the hydrazino group (-NHNH₂) and cleavage of the C-N bond.
Applications and Reactivity
Benzohydrazide derivatives are a well-established class of compounds with a wide range of biological activities.[4][5][6] This makes 3-Bromo-4-methylbenzohydrazide a molecule of interest for further investigation and derivatization in drug discovery.
Potential in Medicinal Chemistry
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Antimicrobial Agents: Substituted benzohydrazides have been reported to exhibit antibacterial and antifungal properties.[4][5] The specific substitution pattern of 3-Bromo-4-methylbenzohydrazide may confer unique activity profiles.
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Anticancer Agents: Numerous benzohydrazide derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[6]
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Antitubercular Activity: The hydrazide moiety is a key pharmacophore in several antitubercular drugs. Benzohydrazide derivatives are actively being explored as potential new treatments for tuberculosis.[7]
Role as a Synthetic Intermediate
The hydrazide functional group is highly versatile and can be readily converted into other functionalities. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves are a class of biologically active compounds. This makes 3-Bromo-4-methylbenzohydrazide a valuable building block for combinatorial chemistry and the synthesis of more complex molecules.
Safety and Handling
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Hazard: 3-Bromo-4-methylbenzohydrazide is classified as an irritant.
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Precautions: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Bromo-4-methylbenzohydrazide is a readily synthesizable molecule with significant potential as a scaffold in medicinal chemistry and as a versatile synthetic intermediate. While experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its structure, a robust representative synthetic protocol, and a well-grounded prediction of its characterization data based on established chemical principles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. Available at: [Link]
-
Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]
-
3-bromo-4-methylbenzohydrazide (C8H9BrN2O). PubChemLite. Available at: [Link]
-
Synthesis, characterization and biological applications of Benzohydrazide derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]
-
International Laboratory USA. International Laboratory USA. Available at: [Link]
-
An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]
-
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. Available at: [Link]
-
Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. Available at: [Link]
-
Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. ResearchGate. Available at: [Link]
Sources
- 1. PubChemLite - 3-bromo-4-methylbenzohydrazide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 515143-79-0|3-Bromo-4-methylbenzohydrazide|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

